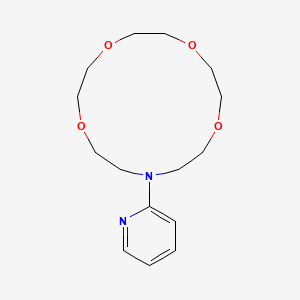
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly notable for its ability to coordinate with metal ions, making it useful in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and functional properties.
Biology: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in various industrial processes, including catalysis and the separation of metal ions.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- can be compared with other crown ethers and macrocyclic compounds. Similar compounds include:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: This compound is similar but lacks the pyridinyl group, which can affect its coordination properties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and nitrogen atoms, leading to different coordination behavior.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonyl derivatives: These compounds have additional functional groups that can modify their chemical properties and applications.
The uniqueness of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- lies in its specific structure, which allows for unique coordination properties and applications in various fields.
Propriétés
Numéro CAS |
823202-93-3 |
|---|---|
Formule moléculaire |
C15H24N2O4 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
13-pyridin-2-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-4-16-15(3-1)17-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17/h1-4H,5-14H2 |
Clé InChI |
OOZVBMCHJQWREA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


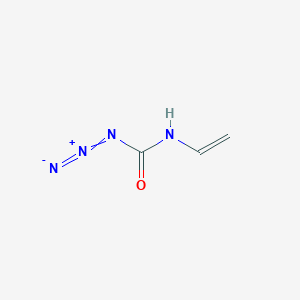
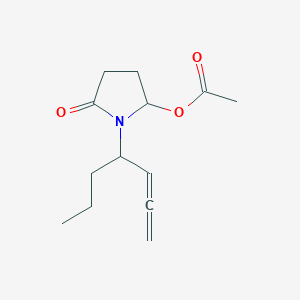

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)


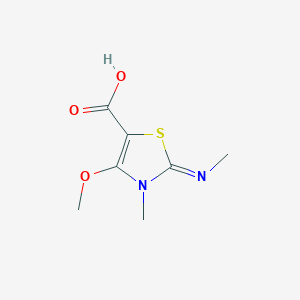
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
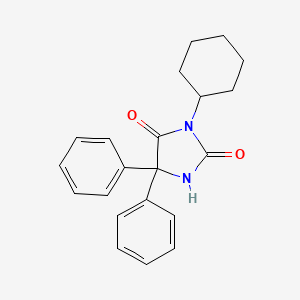
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)

![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)

